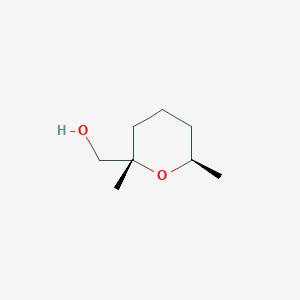
trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that has been synthesized using different methods.
Mechanism Of Action
The mechanism of action of trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol in cancer treatment is not fully understood. However, studies have shown that the compound induces apoptosis, which is a process of programmed cell death. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical And Physiological Effects
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol has been shown to have various biochemical and physiological effects. Studies have shown that the compound can modulate the activity of different enzymes, including caspases, which are involved in the regulation of apoptosis. It also has anti-inflammatory properties, which make it useful in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol in lab experiments is its high yield and purity. It is also readily available, making it easy to obtain for research purposes. However, one of the limitations is that the mechanism of action is not fully understood, which makes it challenging to optimize its use in different applications.
Future Directions
There are numerous future directions for the use of trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol. One of the most significant is in the development of new cancer therapies. Studies are ongoing to optimize its use in cancer treatment and to understand its mechanism of action fully. Other potential applications include the treatment of inflammatory diseases and the development of new drugs with improved efficacy and safety profiles.
Conclusion:
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in different fields. It has been synthesized using different methods and has been the subject of numerous scientific studies. Its potential applications in cancer treatment and the treatment of inflammatory diseases make it a promising compound for future research. However, further studies are needed to optimize its use and to fully understand its mechanism of action.
Synthesis Methods
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol can be synthesized using different methods. One of the most common methods involves the reaction of 2,6-dimethyl-2H-pyran with hydroxylamine hydrochloride in the presence of a catalyst. The reaction leads to the formation of the desired compound with high yield and purity.
Scientific Research Applications
Trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol has been the subject of numerous scientific studies due to its potential applications in different fields. One of the most significant applications is in the field of medicine. Studies have shown that the compound has anticancer properties and can be used in the treatment of different types of cancer, including breast, lung, and colon cancer.
properties
CAS RN |
116409-38-2 |
|---|---|
Product Name |
trans-Tetrahydro-2,6-dimethyl-2H-pyran-2-methanol |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
[(2S,6R)-2,6-dimethyloxan-2-yl]methanol |
InChI |
InChI=1S/C8H16O2/c1-7-4-3-5-8(2,6-9)10-7/h7,9H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
SVASHMIUDJIIOL-SFYZADRCSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@](O1)(C)CO |
SMILES |
CC1CCCC(O1)(C)CO |
Canonical SMILES |
CC1CCCC(O1)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



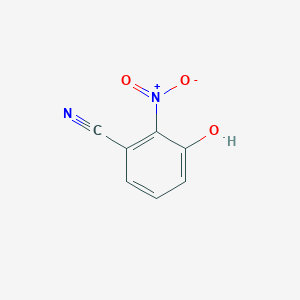
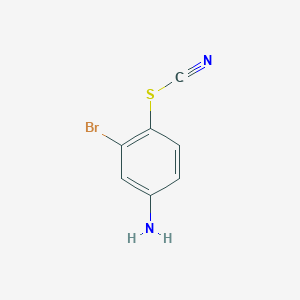
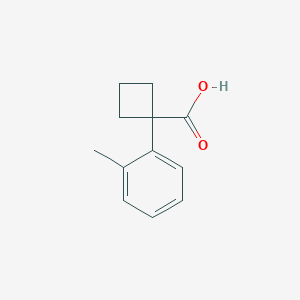
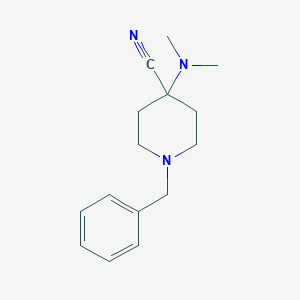
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B172835.png)
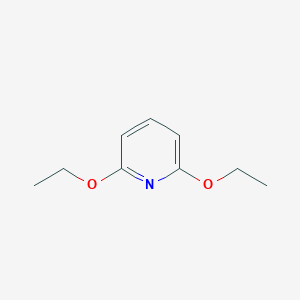
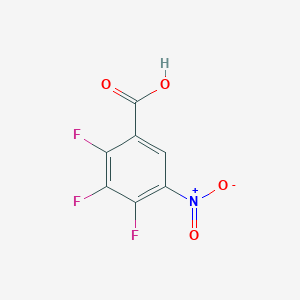
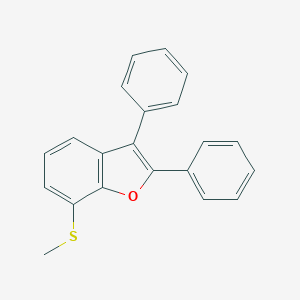
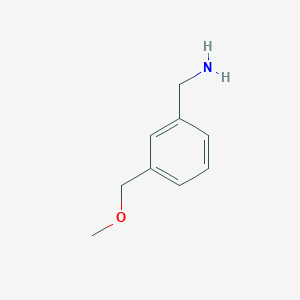
![Ethyl imidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B172843.png)
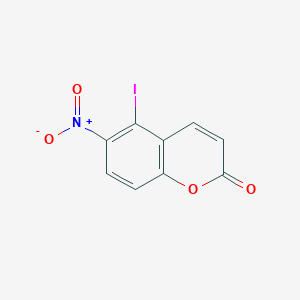
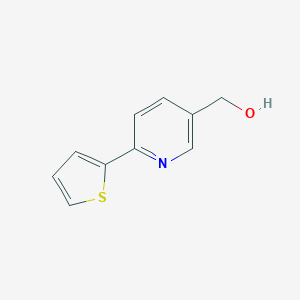
![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B172859.png)